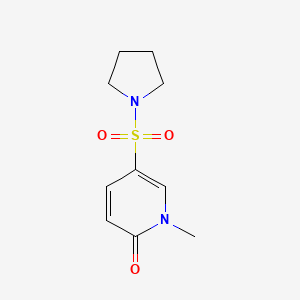![molecular formula C17H17N5O2 B7498567 3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been identified as a potent and selective inhibitor of the protein kinase BTK. In
作用機序
TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in B cell signaling. BTK is involved in the activation of various signaling pathways, including the B cell receptor (BCR) signaling pathway. TAK-659 inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and the production of cytokines and chemokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of cytokine and chemokine production, and the induction of apoptosis in cancer cells. TAK-659 has also been found to reduce the production of autoantibodies and suppress the autoimmune response in animal models.
実験室実験の利点と制限
One of the advantages of TAK-659 is its high selectivity for BTK, which reduces the potential for off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other drugs for cancer treatment. Another area of research is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to explore the potential applications of TAK-659 in other scientific research areas, such as neurodegenerative diseases and infectious diseases.
合成法
The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methyl-3-nitrobenzoic acid, which is then converted to 4-methyl-3-aminobenzoic acid. This intermediate is then coupled with tetrazole to form 4-methyl-3-(tetrazol-1-yl)benzoic acid. The final step involves the coupling of this intermediate with 3-(methoxymethyl)benzoyl chloride to form TAK-659.
科学的研究の応用
TAK-659 has been studied for its potential applications in various scientific research areas, including cancer, autoimmune diseases, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In autoimmune diseases, TAK-659 has been found to reduce the production of autoantibodies and suppress the autoimmune response. In inflammation research, TAK-659 has been shown to reduce the production of inflammatory cytokines and chemokines.
特性
IUPAC Name |
3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-6-7-15(9-16(12)22-11-18-20-21-22)19-17(23)14-5-3-4-13(8-14)10-24-2/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWIANSTRRTVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)COC)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)

![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
![(7-Bromo-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7498545.png)
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)

![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]phenol](/img/structure/B7498593.png)
